molecular formula C6H7NO5S B1418025 2-Methyl-5-sulfamoylfuran-3-carboxylic acid CAS No. 408536-00-5

2-Methyl-5-sulfamoylfuran-3-carboxylic acid

Cat. No. B1418025
M. Wt: 205.19 g/mol
InChI Key: CELQRFDDSWCLGN-UHFFFAOYSA-N
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Description

2-Methyl-5-sulfamoylfuran-3-carboxylic acid is a chemical compound with the CAS Number: 408536-00-5 . It has a molecular weight of 205.19 . The IUPAC name for this compound is 5-(aminosulfonyl)-2-methyl-3-furoic acid .


Molecular Structure Analysis

The InChI code for 2-Methyl-5-sulfamoylfuran-3-carboxylic acid is 1S/C6H7NO5S/c1-3-4(6(8)9)2-5(12-3)13(7,10)11/h2H,1H3,(H,8,9)(H2,7,10,11) . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

2-Methyl-5-sulfamoylfuran-3-carboxylic acid is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources.

Scientific Research Applications

  • Organic Synthesis : A study by Zolfigol et al. (2015) detailed the use of novel biological-based nano organo solid acids, related to sulfonic and carboxylic acid functionalities, in the synthesis of various organic compounds. These nano organo solid acids showed potential in industrial applications due to their efficient and green synthesis methods Zolfigol, Ayazi-Nasrabadi, & Baghery, 2015.

  • Nanofiltration Membranes : Liu et al. (2012) developed novel sulfonated thin-film composite nanofiltration membranes using sulfonated aromatic diamine monomers. These membranes exhibited improved water flux and were effective in treating dye solutions, indicating their potential in wastewater treatment applications Liu et al., 2012.

  • Photochemical Studies : Wrzyszczyński et al. (2000) explored sulfur-containing carboxylic acids in photoinduced free-radical polymerizations. Their study contributed to understanding the mechanisms of radical formation and polymerization processes, which are crucial in materials science and chemistry Wrzyszczyński et al., 2000.

  • Environmental Chemistry : The study by Chen et al. (2016) on the ecotoxicogenomic assessment of soil toxicity related to the production chain of 2,5-furandicarboxylic acid, a compound related to furan carboxylic acids, highlighted the environmental impact and molecular pathways affected in soil invertebrates. This research is significant for understanding the ecological implications of bio-based chemical production Chen, Straalen, & Roelofs, 2016.

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Various precautionary statements are also provided .

properties

IUPAC Name

2-methyl-5-sulfamoylfuran-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO5S/c1-3-4(6(8)9)2-5(12-3)13(7,10)11/h2H,1H3,(H,8,9)(H2,7,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CELQRFDDSWCLGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)S(=O)(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601235301
Record name 5-(Aminosulfonyl)-2-methyl-3-furancarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601235301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-5-sulfamoylfuran-3-carboxylic acid

CAS RN

408536-00-5
Record name 5-(Aminosulfonyl)-2-methyl-3-furancarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=408536-00-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Aminosulfonyl)-2-methyl-3-furancarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601235301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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